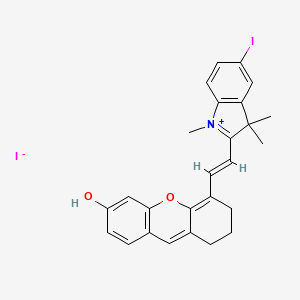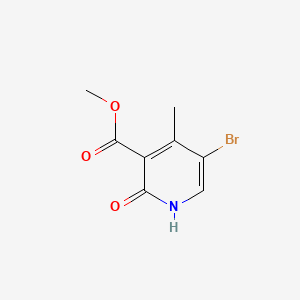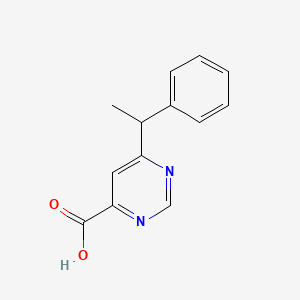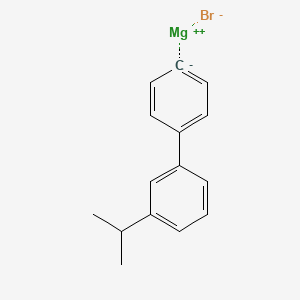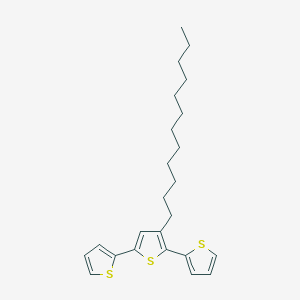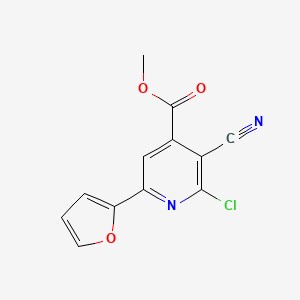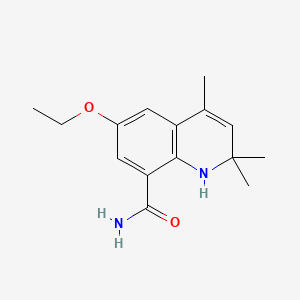
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the rubber industry, to prevent oxidative degradation of materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide typically involves the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with carboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in different fields such as pharmaceuticals and materials science .
Applications De Recherche Scientifique
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide involves its ability to scavenge free radicals and prevent oxidative damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. This antioxidant activity is primarily due to the presence of the ethoxy and dihydroquinoline groups, which are known to be effective in stabilizing free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A closely related compound with similar antioxidant properties.
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another similar compound with antioxidant activity but different functional groups.
1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: A compound with similar structural features but different applications.
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer both antioxidant properties and potential for various chemical modifications. This makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
6-ethoxy-2,2,4-trimethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-5-19-10-6-11-9(2)8-15(3,4)17-13(11)12(7-10)14(16)18/h6-8,17H,5H2,1-4H3,(H2,16,18) |
Clé InChI |
AKRXWPHKYMXXSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C(=C1)C(=O)N)NC(C=C2C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
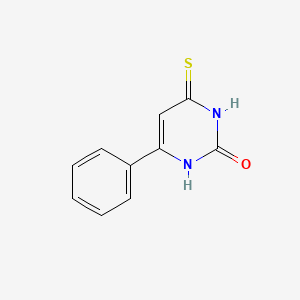
![(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14885982.png)
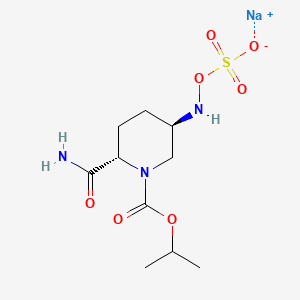
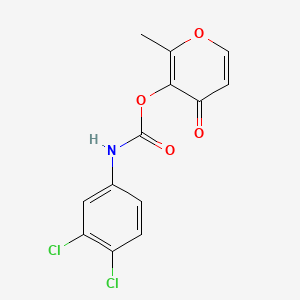
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)

